molecular formula C6H10O3 B069558 (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol CAS No. 162119-33-7

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Cat. No.: B069558
CAS No.: 162119-33-7
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-PBXRRBTRSA-N
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Description

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is an organic compound characterized by its unique bicyclic structure. This compound belongs to the class of furan derivatives and is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a hexahydrofurofuran ring system with a hydroxyl group attached, which contributes to its reactivity and functional versatility.

Scientific Research Applications

Chemistry: (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes. It serves as a model compound for studying the behavior of furan derivatives in biological systems.

Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various materials, enhancing their properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of dihydroxy compounds. For instance, starting from a diol precursor, the compound can be synthesized through intramolecular cyclization using a strong acid like sulfuric acid or hydrochloric acid as a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium at room temperature.

    Reduction: NaBH₄ in methanol at low temperatures.

    Substitution: SOCl₂ in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated compounds.

Mechanism of Action

The mechanism by which (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s bicyclic structure allows it to fit into specific binding pockets, modulating biological pathways.

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A simpler furan derivative with a single ring structure.

    2,3-Dihydrofuran: Another furan derivative with a different degree of saturation.

    Furan-2-ol: A furan compound with a hydroxyl group attached to the ring.

Uniqueness: (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol stands out due to its bicyclic structure, which imparts unique chemical and physical properties

Properties

IUPAC Name

(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438797
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156928-10-8
Record name (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156928-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 2
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 3
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 4
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 5
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 6
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

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